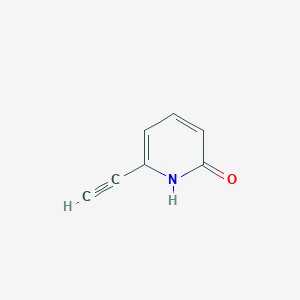
6-ethynylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Superperiodic Assembly Analysis
The study of 2,6-diethynylpyridine at the interface between 1-phenyloctane and highly oriented pyrolytic graphite (HOPG) reveals that despite lacking conventional hydrogen bonding sites and alkyl chains, the compound forms an ordered array. This arrangement is attributed to weak C-H...N and C-H...π hydrogen bonds, as well as the influence of the graphite's periodic potential. This finding is significant as it suggests that even small molecules without typical bonding sites can achieve superperiodic molecular arrangements under certain conditions .
Synthesis of 6-Substituted 2-Phenacylpyridines
The oxidation of 2-(phenylethynyl)pyridine leads to the formation of isoxazolo[2,3-a]pyridinium salt, which then undergoes Reissert-Henze-type reactions to produce 6-substituted 2-phenacylpyridines. This method introduces functional groups such as amides when acetonitrile is used as a solvent. Additionally, the presence of a hetero-atom at the 6-position can oxidize the phenacyl group to α-diketones upon exposure to air. This synthesis route offers an alternative to more challenging conventional methods for producing these compounds .
Divergent Synthesis of Diarylated Pyridin-2(1H)-ones
A novel one-pot synthesis of 4,6-diarylated/heterylated pyridin-2(1H)-one derivatives from chalcones has been developed. This process involves a domino reaction that includes Michael addition, amination, intramolecular amidation, and dehydronitrosation, all occurring without the need for metals or bases. The synthesized derivatives have been further utilized to create medicinally relevant 2,4,6-triaryl/heteryl pyridines through Pd-catalyzed cross-coupling reactions. This method provides a new pathway for the synthesis of complex pyridine derivatives .
Crystal Structure of Tetrahydropyridine Derivative
The synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been achieved through the reaction of benzaldehyde, aniline, and ethylacetoacetate, catalyzed by an in situ formed l (−) proline–Fe(III) complex. The compound's crystal structure was determined using X-ray diffraction, revealing a triclinic space group and a flat boat conformation for the tetrahydropyridine ring. The structure is stabilized by intra- and intermolecular hydrogen bonds, which include N–H...O, C–H...O, and C–H...π interactions .
Synthesis and Characterization of Thieno[2,3-c]pyridine Derivatives
The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base derivatives has been described. These compounds were characterized using FTIR, 1H, and 13C NMR spectroscopy. The crystal structure of one derivative was determined, showing a monoclinic space group and stabilization by intramolecular hydrogen bonds. DFT analyses confirmed the presence of intramolecular hydrogen bonding in some derivatives, highlighting the importance of these interactions in stabilizing the molecular structure .
Wissenschaftliche Forschungsanwendungen
Saccharide-Linked Ethynylpyridine Oligomers
Research has demonstrated that saccharide-linked ethynylpyridine oligomers can encode chiral helices within their structures. The formation of these helices is induced by intramolecular hydrogen bonds between glycoside and ethynylpyridine moieties. Such structures have potential applications in the development of molecular recognition systems and chiral materials, showing how the primary structure of these oligomers influences their higher-order structures (Abe, Murayama, Kayamori, & Inouye, 2008).
Development of Convergent Synthetic Methods
Another study focused on developing new convergent synthetic methods for saccharide-linked ethynylpyridine foldamers using 'click chemistry'. This synthesis showcases the versatility of ethynylpyridine compounds in constructing complex molecular architectures, which could be useful in nanotechnology and material science (Abe, Makida, & Inouye, 2012).
Platinum(II) Chelated Complexes
Ethynylpyridine derivatives have been used in the synthesis of mono- and trinuclear tripodal Platinum(II) chelated complexes. These complexes, containing both sulfoxide and pyridine moieties, are of interest for their potential applications in catalysis and as materials with special electronic properties (Barattucci et al., 2013).
Organometallic Networks
The use of ethynylpyridine derivatives in the creation of organometallic networks has been explored. Specifically, novel silver–ethynide complexes have been synthesized, demonstrating the influence of organic ligands on the formation of 2D and 3D organometallic networks. These findings could contribute to the development of new materials for electronic and photonic applications (Zhang et al., 2010).
Hydrohalogenation and Photocycloaddition
Research into the hydrohalogenation of ethynylpyridines without special reagents has shown efficient methods for forming pyridinium salts, which could be useful in synthetic chemistry for creating a variety of chemical products (Muragishi, Asahara, & Nishiwaki, 2017). Additionally, studies on [2+2]-photocycloaddition of dihydropyridones and pyridinones offer insights into photochemical synthesis techniques (Albrecht, Basler, & Bach, 2008).
Eigenschaften
IUPAC Name |
6-ethynyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-6-4-3-5-7(9)8-6/h1,3-5H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTTUTADMWTFAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethynylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



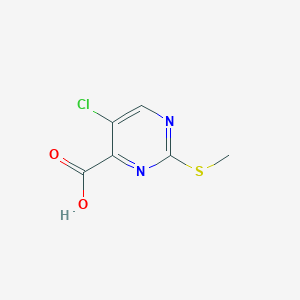


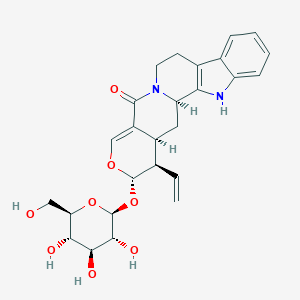



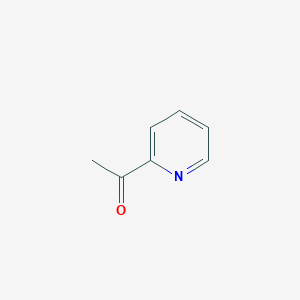
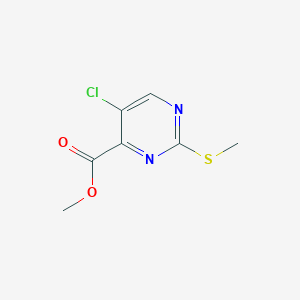

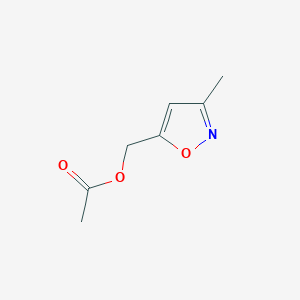
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)